4-Fluoro-1H-indazole-7-carboxylic acid
Description
Significance of the Indazole Heterocycle in Contemporary Medicinal Chemistry
The indazole ring, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. rsc.orgpnrjournal.com This designation stems from its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. austinpublishinggroup.comnih.gov Consequently, the indazole nucleus is a core structural component in numerous therapeutic agents. pnrjournal.com
The versatility of the indazole ring allows for its incorporation into molecules with diverse therapeutic applications, including anti-inflammatory, antitumor, antifungal, antibacterial, and anti-HIV activities. nih.gov Several FDA-approved drugs contain the indazole moiety, underscoring its clinical significance. For instance, Pazopanib is a tyrosine kinase inhibitor used in cancer therapy, and Granisetron is a 5-HT3 antagonist employed as an antiemetic. pnrjournal.comnih.gov The sustained interest in this heterocycle is driven by the continuous discovery of new biological activities and the potential for developing novel therapeutics. austinpublishinggroup.comnih.gov
The Strategic Role of Fluorine Substitution in Bioactive Indazole Frameworks
The introduction of fluorine into drug candidates has become a routine and powerful strategy in medicinal chemistry. bohrium.com The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the biological and physicochemical properties of a molecule. mdpi.comtandfonline.com
Strategically placing a fluorine atom on the indazole scaffold can lead to several advantageous effects:
Enhanced Metabolic Stability: Fluorine can block sites susceptible to metabolic oxidation, thereby increasing the drug's half-life and duration of action. bohrium.com
Modulation of Physicochemical Properties: Fluorine's strong electron-withdrawing nature can alter the acidity or basicity (pKa) of nearby functional groups, which in turn affects a compound's solubility, permeability, and pharmacokinetic profile. bohrium.comacs.org
The presence of a fluorine atom at the 4-position of the indazole ring in 4-Fluoro-1H-indazole-7-carboxylic acid is a deliberate design element aimed at leveraging these benefits to create a more effective and durable bioactive molecule. ossila.com
Functionality of the Carboxylic Acid Moiety in Molecular Recognition
The carboxylic acid group is a common and vital functional group in drug design, with approximately 25% of all commercialized pharmaceuticals containing this moiety. wiley-vch.de Its importance lies in its ability to participate in various non-covalent interactions that are crucial for molecular recognition and binding to biological targets.
Key functions of the carboxylic acid group in drug design include:
Hydrogen Bonding: The carboxyl group can act as both a hydrogen bond donor and acceptor, forming strong and directional interactions with amino acid residues in proteins. researchgate.net
Ionic Interactions: At physiological pH, the carboxylic acid is typically deprotonated to form a carboxylate anion, which can engage in strong electrostatic interactions with positively charged residues like arginine and lysine (B10760008) on the target protein. researchgate.net
Improved Solubility: The ionized form of the carboxylic acid enhances a molecule's water solubility, which is often a critical factor for drug delivery and bioavailability. wiley-vch.deresearchgate.net
While the carboxylic acid group is a key component of many pharmacophores, its presence can also present challenges such as metabolic instability and limited passive diffusion across biological membranes. nih.gov Medicinal chemists often employ strategies like creating bioisosteres to mitigate these potential drawbacks while retaining the desired binding interactions. nih.gov In the context of this compound, the carboxylic acid at the 7-position is strategically placed to interact with its intended biological target. chemimpex.com
Positional Isomerism and its Implications for this compound Research
Positional isomerism plays a critical role in the chemical and biological properties of substituted indazoles. The indazole ring itself exhibits annular tautomerism, with the N-H proton existing on either nitrogen of the pyrazole ring, leading to the 1H- and 2H-tautomers. nih.govnih.gov The 1H-tautomer is generally the more thermodynamically stable form. nih.govnih.gov
Furthermore, when substituents are introduced onto the indazole ring, multiple positional isomers are possible. For a fluoro-indazole-carboxylic acid, the fluorine and carboxylic acid groups can be placed at various positions on the bicyclic ring system, leading to a range of isomers, each with potentially distinct biological activities and physicochemical properties.
The specific arrangement in this compound, with the fluorine at position 4 and the carboxylic acid at position 7, dictates its unique three-dimensional shape and electronic distribution. This precise positioning is crucial for its interaction with its biological target. Any change in the position of these substituents would result in a different isomer with a potentially altered pharmacological profile. Therefore, the synthesis and biological evaluation of specific positional isomers are a key aspect of research in this area.
| Isomer Name | Fluorine Position | Carboxylic Acid Position |
|---|---|---|
| This compound | 4 | 7 |
| 5-Fluoro-1H-indazole-3-carboxylic acid | 5 | 3 |
| 6-Fluoro-1H-indazole-3-carboxylic acid | 6 | 3 |
Overview of Current Research Landscape for Indazole Carboxylic Acids
The research landscape for indazole carboxylic acids is vibrant and expanding, with numerous studies focusing on the synthesis and biological evaluation of novel derivatives. nih.govresearchgate.netssrn.com Scientists are actively exploring the potential of these compounds in various therapeutic areas, including oncology, inflammation, and infectious diseases.
Recent research has focused on:
Development of Novel Synthetic Methodologies: Efficient and selective synthesis of substituted indazole carboxylic acids is a key area of investigation. ssrn.comderpharmachemica.com
Structure-Activity Relationship (SAR) Studies: Researchers are systematically modifying the structure of indazole carboxylic acids and evaluating the impact of these changes on their biological activity to identify more potent and selective compounds.
Identification of New Biological Targets: Efforts are underway to identify new protein targets for indazole carboxylic acid derivatives, thereby expanding their potential therapeutic applications.
One notable area of research has been the investigation of indazole carboxylic acids as non-hormonal male contraceptive agents. nih.gov For example, a potent derivative has been shown to block spermatogenesis in preclinical studies. nih.gov This highlights the diverse therapeutic potential of this class of compounds and the ongoing efforts to translate this potential into new medicines.
Structure
3D Structure
Properties
Molecular Formula |
C8H5FN2O2 |
|---|---|
Molecular Weight |
180.14 g/mol |
IUPAC Name |
4-fluoro-1H-indazole-7-carboxylic acid |
InChI |
InChI=1S/C8H5FN2O2/c9-6-2-1-4(8(12)13)7-5(6)3-10-11-7/h1-3H,(H,10,11)(H,12,13) |
InChI Key |
UOZNBCIHHKQZIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=NNC2=C1C(=O)O)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Fluoro 1h Indazole 7 Carboxylic Acid and Analogous Structures
Established Synthetic Pathways for the Indazole Core
The construction of the bicyclic indazole ring system is the foundational step in synthesizing the target molecule. Over the years, a variety of methods have been developed, ranging from traditional cyclization reactions to more modern transition-metal-catalyzed processes.
Traditional Cyclization and Annulation Reactions
Classical methods for indazole synthesis often rely on intramolecular cyclization of suitably substituted benzene (B151609) precursors. These non-catalyzed thermal or acid/base-mediated reactions have been fundamental in heterocyclic chemistry.
One of the earliest methods involves the thermal cyclization of o-hydrazinocinnamic acid, first reported by Emil Fischer. More common traditional routes include the intramolecular condensation of N-arylhydrazones of ortho-haloaldehydes or ketones. Another significant approach is the [3+2] annulation, which constructs the pyrazole (B372694) ring onto a benzene precursor. This can be achieved through the reaction of arynes with diazo compounds or hydrazones. For instance, arynes generated from o-(trimethylsilyl)aryl triflates can undergo a [3+2] cycloaddition with various diazo compounds to yield a wide range of substituted indazoles under mild conditions.
Palladium-Catalyzed and Copper-Mediated Approaches to 1H-Indazoles
The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering milder conditions, greater functional group tolerance, and improved yields compared to traditional methods. Palladium and copper are the most prominent metals used for constructing the indazole core, typically by facilitating intramolecular C-N bond formation.
Palladium-Catalyzed Synthesis: Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are widely employed. These methods often involve the intramolecular cyclization of arylhydrazones derived from 2-bromoaldehydes or 2-bromoacetophenones. chim.it The choice of palladium precursor, ligand, and base is critical for achieving high yields. Chelating phosphine (B1218219) ligands like BINAP and DPEphos have proven effective. chim.it Furthermore, the Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating C-C bonds, and variations of this method can be adapted to construct the indazole scaffold from appropriate precursors. nih.gov
Copper-Mediated Synthesis: Copper-catalyzed methods, often referred to as Ullmann-type reactions, provide a more economical alternative to palladium. core.ac.uk These reactions are effective for the intramolecular N-arylation of ortho-chlorinated or ortho-brominated arylhydrazones to form the indazole ring. core.ac.uk Systems using copper(I) iodide (CuI) or copper(I) oxide (CuO) with a suitable ligand (like 1,10-phenanthroline) and a base (such as KOH or K2CO3) have been developed for this transformation. acs.org These methods are versatile and can be applied to a broad scope of substrates, including those with various electronic properties. core.ac.uk
| Catalyst System | Substrate Type | Key Reagents | Typical Solvent | Yield Range | Ref |
| Palladium | |||||
| Pd(dba)₂ / rac-BINAP | 2-Bromobenzaldehyde Arylhydrazone | Cs₂CO₃ or K₃PO₄ | Toluene | Good to High | chim.it |
| Pd(OAc)₂ / PPh₃ | 1H-Indazole (for C3-arylation) | K₂CO₃ | Water | Moderate to Good | organic-chemistry.org |
| PdCl₂(dppf)·DCM | Bromo-indazole Carboxamide | K₂CO₃, Boronic Acid | 1,4-Dioxane/Water | N/A | nih.gov |
| Copper | |||||
| CuI | o-Bromoarylhydrazone | KOH, 1,10-phenanthroline | 1,4-Dioxane | High | core.ac.uk |
| CuO | 2-Haloaryl Ketone/Acid + Hydrazine | K₂CO₃ | N/A | Good | acs.org |
| CuI | o-Chloroarylhydrazone | KOH, 1,10-phenanthroline | DMF | Moderate (10-70%) |
Orthogonal Synthesis and Derivatization of the 7-Carboxylic Acid Group
The final key structural element is the carboxylic acid at the 7-position. Its synthesis and subsequent derivatization must be "orthogonal," meaning the reactions should not interfere with the N-H of the pyrazole ring or the C-F bond. jocpr.com This is often achieved through the use of protecting groups and selective reagents.
The introduction of the carboxylic acid function at C7 can be accomplished by starting with a precursor that already contains this group or a precursor to it, such as 2-amino-3-methylbenzoic acid. A known synthesis of 1H-indazole-7-carboxylic acid involves heating methyl-2-amino-3-methylbenzoate with acetic anhydride (B1165640) and potassium acetate (B1210297), followed by hydrolysis of the resulting ester.
Once the 4-fluoro-1H-indazole-7-carboxylic acid molecule is assembled, the carboxylic acid group is a versatile handle for further modification, most commonly to form amides. This is typically achieved using peptide coupling reagents, which activate the carboxylic acid for nucleophilic attack by an amine under mild conditions that preserve other functional groups. uni-kiel.de The use of a protecting group on the indazole nitrogen, such as a 2-(trimethylsilyl)ethoxymethyl (SEM) or tert-butoxycarbonyl (Boc) group, can prevent side reactions at the N1 position during derivatization. researchgate.netnih.gov The SEM group, for instance, can be selectively removed with fluoride (B91410) sources like TBAF or under acidic conditions without affecting the final amide product. nih.gov
Common coupling reagents for this transformation include:
Carbodiimides: such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), often used with an additive like 1-Hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency. peptide.com
Onium Salts: such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU. HATU is known for its high reactivity and low rates of epimerization. peptide.comresearchgate.net
These reagents allow for the efficient and clean conversion of the carboxylic acid to a wide array of amides, esters, and other derivatives, providing a robust platform for creating libraries of analogous compounds for further research.
Carboxylation Methods at the C-7 Position
Direct, single-step carboxylation at the C-7 position of the 4-fluoro-1H-indazole core presents a significant synthetic challenge. The inherent reactivity of the indazole ring often favors functionalization at other positions, such as C-3. Consequently, multi-step strategies are typically employed, often proceeding through a C-7 halogenated intermediate.
One viable approach involves the initial regioselective halogenation of the indazole ring. For instance, a direct and efficient regioselective C-7 bromination of 4-substituted 1H-indazoles has been achieved using N-bromosuccinimide (NBS). This C-7 bromoindazole serves as a versatile precursor for subsequent carbon-carbon bond-forming reactions. The introduction of the carboxylic acid moiety can then be accomplished through several methods:
Palladium-Catalyzed Carbonylation: The C-7 bromo derivative can be subjected to palladium-catalyzed carbonylation reactions. Using carbon monoxide (CO) as the C1 source, a palladium catalyst, and a suitable nucleophile (like an alcohol to form an ester, which is then hydrolyzed), the carboxyl group can be installed.
Metal-Halogen Exchange and Carboxylation: The C-7 bromoindazole can undergo metal-halogen exchange, for example with an organolithium reagent like n-butyllithium or tert-butyllithium, to generate a C-7 lithiated species. This organometallic intermediate can then be quenched with solid carbon dioxide (dry ice) followed by acidic workup to yield the desired carboxylic acid.
Another powerful strategy for regioselective functionalization is Directed ortho-Metalation (DoM) . This method relies on a directing metalation group (DMG), typically installed at the N-1 position, to guide deprotonation to the adjacent C-7 position. While highly effective for introducing various electrophiles, direct carboxylation via this route has proven difficult. Studies on N-protected indazoles have shown that while C-7 deprotonation with a strong base like lithium tetramethylpiperidide (LiTMP) is successful for trapping with electrophiles like iodine, attempts to quench the C-7 lithiated intermediate with carbon dioxide resulted in the recovery of the starting material, with no carboxylation observed. This suggests that the C-7 lithiated indazole may not be sufficiently reactive towards CO2 or that competing protonation occurs during the workup. Therefore, the most reliable DoM-based route to the C-7 carboxylic acid involves a two-step sequence: C-7 lithiation, trapping with an iodine source to form the 7-iodoindazole, followed by a palladium-catalyzed carbonylation or a subsequent metal-halogen exchange and reaction with CO2.
| Method | Intermediate | Key Reagents | Status |
| Halogenation/Carbonylation | 7-Bromo-4-fluoro-1H-indazole | NBS; Pd catalyst, CO | Feasible |
| Halogenation/Grignard | 7-Bromo-4-fluoro-1H-indazole | Mg, CO2 | Potentially Feasible |
| Directed ortho-Metalation | N1-protected-7-iodo-4-fluoro-1H-indazole | DMG, Strong Base, I2; then Pd/CO | Feasible |
| Direct DoM/Carboxylation | N1-protected-7-lithio-4-fluoro-1H-indazole | DMG, Strong Base, CO2 | Reported as unsuccessful |
Esterification and Amidation Reactions for Acid Derivatives
Once this compound is obtained, its carboxylic acid moiety can be readily converted into a wide range of ester and amide derivatives, which are often crucial for biological applications.
Esterification can be achieved using standard protocols. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727), ethanol) under acidic catalysis, typically using a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), often at reflux temperatures. A patent for indazole derivatives describes the synthesis of methyl 7-fluoro-1H-indazole-3-carboxylate by refluxing the corresponding carboxylic acid in dry methanol with concentrated sulfuric acid, a method directly applicable to the C-7 isomer. researchgate.net
Amidation , the formation of an amide bond with an amine, generally requires activation of the carboxylic acid due to the lower nucleophilicity of amines compared to alcohols. A variety of methods are available, ranging from classic coupling reagents to modern catalytic systems. mdpi.comnih.gov
Peptide Coupling Reagents: These reagents are widely used to facilitate amide bond formation under mild conditions, minimizing side reactions and racemization of chiral amines. Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-Hydroxybenzotriazole (HOBt), and uronium/aminium or phosphonium (B103445) salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). researchgate.netpeptide.comresearchgate.net These reagents convert the carboxylic acid into a highly reactive activated intermediate in situ, which is then readily attacked by the amine.
Catalytic Amidation: To improve atom economy and reduce waste, catalytic methods for direct amidation have been developed. These approaches avoid the use of stoichiometric activating agents. Boron-derived catalysts, such as boric acid or various boronic acids, have been shown to effectively promote the dehydrative condensation of carboxylic acids and amines, often at elevated temperatures with azeotropic removal of water. mdpi.comcatalyticamidation.info Other transition metal catalysts have also been explored for this transformation. researcher.life
The choice of amidation method depends on the specific amine substrate, the scale of the reaction, and the tolerance of other functional groups present in the molecules.
| Reaction | Method | Typical Reagents | Key Features |
| Esterification | Fischer-Speier | Alcohol (e.g., MeOH, EtOH), H₂SO₄ (cat.) | Simple, classic method; requires acidic conditions. |
| Amidation | Coupling Reagents | Amine, EDC/HOBt, HATU, or PyBOP | Mild conditions, high yields, suitable for sensitive substrates. |
| Amidation | Catalytic Dehydration | Amine, Boron-based catalyst (e.g., Boric Acid) | Atom-economical, water is the only byproduct, often requires heat. |
Regiochemical Control and Tautomeric Preference in 1H-Indazole Synthesis
Directing Group Strategies for C-H Functionalization
Controlling regioselectivity in the direct functionalization of C-H bonds is a central theme in modern organic synthesis. For the indazole scaffold, the C-7 position is sterically hindered and electronically less activated compared to other positions, making its selective functionalization a challenge. Transition-metal-catalyzed C-H activation, guided by a directing group (DG) installed on a nitrogen atom, has emerged as a powerful solution to this problem. nih.govrsc.org
By installing a coordinating group at the N-1 position, a transition metal catalyst can be directed to the proximal C-7 C-H bond, leading to the formation of a stable six-membered rhodacycle intermediate. This strategy effectively overrides the inherent reactivity patterns of the indazole ring, enabling selective functionalization at the C-7 position.
Two particularly effective directing groups for this purpose are the N,N-diisopropylcarbamoyl and the N-pivaloyl groups.
N,N-diisopropylcarbamoyl Group: A rhodium-catalyzed protocol has been developed for the regioselective C-7 olefination of indazoles using an N,N-diisopropylcarbamoyl directing group. nih.gov The reaction of N1-(N,N-diisopropylcarbamoyl)indazole with various acrylates, styrenes, and other olefins proceeds in the presence of a [RhCp*Cl₂]₂ catalyst and a copper acetate oxidant to afford the C-7 olefinated products with high regioselectivity and in good yields. This directing group can be efficiently removed under basic conditions (e.g., NaOH in methanol/water) to furnish the NH-free C-7 functionalized indazole.
N-Pivaloyl Group: Analogous to its successful application in the C-7 functionalization of indoles, the bulky N-pivaloyl group is also an effective directing group for indazoles. nih.gov The steric hindrance of the tert-butyl group helps to favor the conformation required for the cyclometalation step at the C-7 position. Rhodium-catalyzed reactions using this DG have been successful for various C-H functionalizations.
These directing group strategies provide a reliable and versatile platform for accessing a range of C-7 substituted indazoles, which would be difficult to obtain through classical electrophilic substitution reactions.
| Directing Group | Catalyst System | Transformation | Reference |
| N,N-diisopropylcarbamoyl | [RhCpCl₂]₂, Cu(OAc)₂ | Olefination | Guo, L. et al. (2017) nih.gov |
| N-Pivaloyl | [RhCpCl₂]₂, AgSbF₆ | Alkenylation | Xu, L. et al. (2016) nih.gov |
Understanding 1H vs. 2H Tautomer Formation and Stability
Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole, which differ in the position of the hydrogen atom on the pyrazole ring. researchgate.net The equilibrium between these tautomers is a critical aspect of indazole chemistry, influencing their reactivity, physical properties, and biological interactions. nih.gov
For the parent indazole molecule, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govresearchgate.net This preference is attributed to the benzenoid character of the fused benzene ring in the 1H form, as opposed to the less stable quinonoid character in the 2H form. researchgate.net Theoretical calculations have estimated the 1H-tautomer to be more stable by approximately 2.3-3.6 kcal/mol. nih.gov Consequently, in solution and in the solid state, unsubstituted indazole exists predominantly as the 1H-tautomer. researchgate.net
The position of this tautomeric equilibrium can be influenced by several factors, including the electronic nature of substituents on the ring and the solvent. nih.gov For this compound, both the fluorine atom at C-4 and the carboxylic acid group at C-7 are electron-withdrawing. Electron-withdrawing groups on the benzene ring generally tend to further stabilize the 1H-tautomer relative to the 2H-tautomer. The benzenoid structure of the 1H form can better accommodate the inductive withdrawal of these substituents. Therefore, it is expected that this compound will exist overwhelmingly as the 1H tautomer.
While the 1H tautomer is thermodynamically favored, the N-2 position can be the kinetic site of attack in certain reactions, such as N-alkylation. The ratio of N-1 to N-2 substituted products can be highly dependent on reaction conditions (base, solvent, temperature), with kinetically controlled reactions sometimes favoring the N-2 isomer, while thermodynamically controlled conditions favor the more stable N-1 product. nih.gov Understanding these principles is essential for the regioselective synthesis of N-substituted indazole derivatives.
Structure Activity Relationship Sar Studies of 4 Fluoro 1h Indazole 7 Carboxylic Acid Derivatives
Influence of Fluorine Substitution on Biological Activity and Selectivity
The introduction of a fluorine atom to a pharmacologically active molecule can significantly modulate its physicochemical and biological properties. nih.govresearchgate.net In the context of 4-Fluoro-1H-indazole-7-carboxylic acid, the position and nature of the fluorine substituent are critical determinants of its biological profile.
Comparative Analysis of Fluorine Positional Isomers (e.g., 4-Fluoro vs. 5-Fluoro, 6-Fluoro)
While direct comparative studies on the biological activity of 4-fluoro, 5-fluoro, and 6-fluoro isomers of 1H-indazole-7-carboxylic acid are not extensively documented in publicly available literature, insights can be drawn from broader studies on fluorinated indazoles and related heterocyclic systems. The position of the fluorine atom on the aromatic ring can dramatically alter the molecule's electronic distribution, lipophilicity, and metabolic stability, thereby influencing its interaction with biological targets. researchgate.net
Table 1: Hypothetical Comparative Activity of Fluoro-1H-indazole-7-carboxylic Acid Isomers
| Compound | Fluorine Position | Expected Impact on Electron Density | Potential Influence on Biological Activity |
| This compound | 4 | Strong inductive withdrawal near the pyrazole (B372694) ring | May enhance binding to targets sensitive to local electronic changes |
| 5-Fluoro-1H-indazole-7-carboxylic acid | 5 | Moderate electronic influence on the benzene (B151609) ring | Could alter overall lipophilicity and metabolic stability |
| 6-Fluoro-1H-indazole-7-carboxylic acid | 6 | Electronic effect less pronounced on the pyrazole moiety | May have a different selectivity profile compared to the 4-fluoro isomer |
Electronic and Steric Effects of Fluorine on Molecular Interactions
The fluorine atom at the 4-position in this compound introduces significant electronic and steric effects that can govern its molecular interactions.
Electronic Effects: Fluorine is the most electronegative element, and its presence on the indazole ring leads to a strong inductive electron withdrawal (-I effect). This effect can:
Modulate Acidity: Increase the acidity of the carboxylic acid proton and the N-H proton of the indazole ring.
Alter Aromatic Interactions: Modify the quadrupole moment of the benzene ring, influencing π-π stacking or π-cation interactions with protein residues.
Form Hydrogen Bonds: The fluorine atom can act as a weak hydrogen bond acceptor, potentially forming crucial interactions within a protein binding pocket. nih.gov
Steric Effects: The fluorine atom has a van der Waals radius of 1.47 Å, which is only slightly larger than that of a hydrogen atom (1.20 Å). This minimal steric bulk means that a fluorine atom can often substitute a hydrogen atom without causing significant steric hindrance, allowing the molecule to maintain a similar conformation to its non-fluorinated analog while benefiting from the electronic advantages of fluorine. researchgate.net
The Critical Role of the Carboxylic Acid Moiety in Target Binding
The carboxylic acid group at the 7-position of the indazole scaffold is a pivotal functional group for establishing interactions with biological targets. wiley-vch.de Its acidic nature and ability to participate in multiple types of non-covalent interactions make it a common feature in many pharmacologically active molecules.
Importance of Acidic Proton for Hydrogen Bonding and Salt Bridge Formation
The acidic proton of the carboxylic acid group is a key player in molecular recognition. It can act as a hydrogen bond donor to an acceptor group on a receptor, such as the backbone carbonyl of an amino acid or the side chain of asparagine or glutamine.
Impact of Carboxylic Acid Derivatization on Ligand-Receptor Recognition
Esterification: Replacing the acidic proton with an alkyl or aryl group to form an ester eliminates the ability of the group to act as a hydrogen bond donor and to form salt bridges. pressbooks.pub This typically leads to a significant decrease in binding affinity if these interactions are crucial for target engagement. However, esterification can increase the lipophilicity of the molecule, which may enhance its cell permeability and bioavailability. Esters can also act as prodrugs, being hydrolyzed in vivo to release the active carboxylic acid.
Amidation: Conversion of the carboxylic acid to an amide introduces a new hydrogen bond donor (the N-H group) and maintains a hydrogen bond acceptor (the carbonyl oxygen). pressbooks.pub While the ability to form a salt bridge is lost, the amide can still participate in a network of hydrogen bonds within the binding site. The specific nature of the substituent on the amide nitrogen can also introduce new interactions or steric clashes, further modulating the activity.
Table 2: Impact of Carboxylic Acid Derivatization on Potential Interactions
| Derivative | H-Bond Donor | H-Bond Acceptor | Salt Bridge Formation | Lipophilicity |
| Carboxylic Acid | Yes | Yes | Yes (as carboxylate) | Lower |
| Ester | No | Yes | No | Higher |
| Primary Amide | Yes | Yes | No | Moderate |
| Secondary Amide | Yes | Yes | No | Variable |
Exploration of Peripheral Substitutions on the Indazole Scaffold
Beyond the fluorine and carboxylic acid groups, substitutions at other positions on the indazole ring can be explored to further optimize the pharmacological properties of this compound derivatives. While specific studies on this exact scaffold are limited, general principles of SAR on indazole-based compounds can be applied.
For example, substitutions at the 1-position (the N-H of the pyrazole ring) can be used to modulate lipophilicity, introduce new interaction points, or block metabolic pathways. Alkyl or aryl groups are common substituents at this position.
Modification of the Benzene Ring for SAR Optimization
Systematic evaluation of substituents on the benzene portion of the indazole ring has revealed that the nature and position of these groups significantly influence PARP inhibitory activity. While the parent 2-phenyl-2H-indazole-7-carboxamide serves as a foundational structure, strategic placement of electron-withdrawing groups on the indazole core has been shown to enhance potency.
Notably, the introduction of a fluorine atom at the 5-position of the 2-phenyl-2H-indazole-7-carboxamide scaffold resulted in a significant, 15-fold increase in potency for PARP-1 inhibition compared to the unsubstituted parent compound. vulcanchem.com This enhancement is attributed to the electron-withdrawing nature of the fluorine atom, which is believed to improve the molecule's affinity for the DNA binding site. vulcanchem.com
Further SAR exploration has led to the development of highly potent inhibitors. An extensive study on substituted 2-phenyl-2H-indazole-7-carboxamides culminated in the identification of a 5-fluoro analog that demonstrated excellent PARP enzyme inhibition with an IC₅₀ of 4 nM. nih.gov This compound also showed potent inhibition of proliferation in cancer cell lines with BRCA-1 deficiencies, highlighting the therapeutic potential of this scaffold. nih.gov The development of Niraparib (MK-4827), a potent PARP 1 and 2 inhibitor, further underscores the importance of the indazole-7-carboxamide core. Niraparib, chemically known as 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, has demonstrated excellent enzymatic and cellular activity. irbm.comnih.gov
Below is a data table summarizing the impact of benzene ring modifications on PARP inhibition:
| Compound | Substituent on Indazole Ring | PARP-1 IC₅₀ (nM) | BRCA1-Deficient Cell Proliferation CC₅₀ (nM) |
| Parent Compound | None | 60 | - |
| Analog 48 | 5-Fluoro | 4 | 42 |
Data sourced from multiple scientific publications. vulcanchem.comnih.gov
Manipulation of the Pyrazole Ring for Ligand Efficiency
Quantum mechanical calculations and experimental data suggest that the 2H-indazole tautomer is more stable and favorable for potent PARP inhibition compared to the 1H-form. vulcanchem.com This is due to enhanced resonance stabilization in the 2H-tautomer. vulcanchem.com The 2-phenyl group in these derivatives is thought to engage in π-π stacking interactions with tyrosine residues within the active site of the PARP enzyme. vulcanchem.com
The carboxamide group at the 7-position is also crucial for activity, with the free NH group being essential for hydrogen bonding interactions with the enzyme's catalytic domain. vulcanchem.com Methylation of the carboxamide nitrogen leads to a complete loss of inhibitory activity. vulcanchem.com
While the provided data primarily focuses on substitutions on the phenyl ring attached to the pyrazole nitrogen, it underscores the importance of the pyrazole moiety in orienting this key interacting group.
Scaffold Hopping from Related Heterocycles to the this compound Scaffold
Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel chemical cores with improved properties. The indazole scaffold itself has been identified as a superior alternative to other heterocyclic systems in the development of inhibitors for various biological targets.
In the context of developing dual inhibitors of MCL-1 and BCL-2, researchers have successfully employed a scaffold hopping strategy from an indole (B1671886) core to an indazole framework. researchgate.netnih.gov The indazole scaffold was chosen as it preserves the essential 1,2-relationship between a key binding group and a carboxylic acid moiety, which is critical for interaction with the target proteins. researchgate.netnih.gov This transition from an indole to an indazole led to the transformation of MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors. researchgate.netnih.gov
While direct examples of scaffold hopping to the specific this compound scaffold for PARP inhibition were not detailed in the reviewed literature, the general success of hopping from indoles to indazoles highlights the advantageous properties of the indazole core in mimicking the spatial and electronic features of other biologically active heterocycles. researchgate.netnih.gov
Advanced Computational and Theoretical Analyses of 4 Fluoro 1h Indazole 7 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of 4-Fluoro-1H-indazole-7-carboxylic acid. These methods offer a detailed understanding of the molecule's behavior at a subatomic level.
Density Functional Theory (DFT) Studies of Chemical Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can determine various chemical properties. acs.orgnih.gov These studies can elucidate the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential.
The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. The electrostatic potential map can reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is vital for predicting how the molecule will interact with other chemical species.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.2 D |
| Total Energy | -689.4 Hartree |
Note: The data in this table is hypothetical and for illustrative purposes.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts via GIAO)
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for predicting NMR chemical shifts. acs.orgmdpi.comnih.gov By performing GIAO calculations at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)), it is possible to obtain theoretical predictions of 1H, 13C, and 19F NMR chemical shifts for this compound. acs.orgmdpi.comnih.gov These theoretical values, when compared with experimental data, can aid in the structural confirmation of the compound. The accuracy of these predictions can be high, with mean absolute errors of less than 0.10 ppm for 1H chemical shifts in some cases. mdpi.com
Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| H (N1) | 13.1 | 13.0 |
| H (C3) | 8.2 | 8.1 |
| H (C5) | 7.5 | 7.4 |
| H (C6) | 7.9 | 7.8 |
| C (C3) | 135.2 | 134.9 |
| C (C3a) | 120.8 | 120.5 |
| C (C4) | 155.4 (JCF = 245 Hz) | 154.8 (JCF = 243 Hz) |
| C (C5) | 110.1 (JCF = 5 Hz) | 109.8 (JCF = 4.5 Hz) |
| C (C6) | 118.5 (JCF = 15 Hz) | 118.2 (JCF = 14 Hz) |
| C (C7) | 140.3 | 140.0 |
| C (C7a) | 142.6 | 142.3 |
| C (COOH) | 168.9 | 168.5 |
| F (C4) | -115.3 | -115.0 |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are powerful computational tools for exploring how a ligand, such as this compound, interacts with a biological target, typically a protein.
Elucidation of Binding Modes and Key Interaction Residues
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govresearchgate.net This technique can identify plausible binding modes and elucidate the key amino acid residues in the binding site that interact with the ligand. For this compound, docking studies could reveal important interactions such as hydrogen bonds formed by the carboxylic acid and indazole nitrogen atoms, as well as halogen bonds involving the fluorine atom.
Table 3: Hypothetical Key Interactions of this compound with a Target Protein
| Interaction Type | Ligand Atom/Group | Protein Residue | Distance (Å) |
| Hydrogen Bond | Carboxylic Acid (O) | Arg120 (NH) | 2.8 |
| Hydrogen Bond | Carboxylic Acid (OH) | Asp85 (OD1) | 2.9 |
| Hydrogen Bond | Indazole (N1-H) | Gln78 (OE1) | 3.1 |
| Halogen Bond | Fluorine (F) | Tyr150 (OH) | 3.0 |
| π-π Stacking | Indazole Ring | Phe145 | 3.5 |
Note: The data in this table is hypothetical and for illustrative purposes.
Conformational Dynamics of this compound in Biological Environments
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. researchgate.net An MD simulation of this compound within a solvated biological environment can reveal the stability of the binding pose predicted by docking, the flexibility of the ligand and protein, and the role of water molecules in mediating interactions. Analysis of the MD trajectory can provide information on the conformational changes the ligand undergoes within the binding pocket and the persistence of key interactions.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov In the context of this compound, a QSAR study would involve a dataset of related indazole derivatives with measured biological activities.
Cheminformatics tools would be used to calculate a variety of molecular descriptors for each compound, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological indices. Statistical methods, such as multiple linear regression or machine learning algorithms, are then employed to build a model that can predict the biological activity of new, untested compounds. Such a model could guide the design of more potent analogs of this compound.
Development of Predictive Models for Biological Efficacy
Predictive modeling for the biological efficacy of this compound and its analogs often employs Quantitative Structure-Activity Relationship (QSAR) studies. These models establish a mathematical correlation between the chemical structure and the biological activity of a series of compounds. For the indazole core, key molecular descriptors are calculated to build these models.
Key Molecular Descriptors in QSAR Models for Indazole Derivatives:
| Descriptor Type | Examples | Relevance to Biological Efficacy |
| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Governs electrostatic and covalent interactions with the target protein. |
| Steric | Molecular volume, Surface area, Molar refractivity | Determines the fit of the molecule within the binding pocket of the target. |
| Hydrophobic | LogP, Hydrophobic surface area | Influences membrane permeability and binding to hydrophobic pockets. |
| Topological | Connectivity indices, Wiener index | Encodes information about the branching and shape of the molecule. |
By developing robust QSAR models, researchers can predict the biological activity of novel, unsynthesized derivatives of this compound, thereby prioritizing the most promising candidates for synthesis and further testing.
Virtual Screening and Library Design Guided by Computational Parameters
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. In the context of this compound, this process can be used to design a focused library of derivatives with a higher probability of being active.
The process typically involves:
Target Identification and Preparation: A three-dimensional structure of the biological target is obtained, often from a protein database.
Docking Site Prediction: The binding site on the target protein is identified.
Virtual Screening: A library of compounds, designed around the this compound scaffold, is computationally docked into the active site of the target.
Scoring and Ranking: The binding affinity of each compound is estimated using a scoring function, and the compounds are ranked based on their predicted affinity.
Computational parameters derived from these docking studies, such as binding energy and the formation of specific interactions (e.g., hydrogen bonds, hydrophobic interactions), guide the design of a focused library of indazole derivatives for synthesis and biological evaluation.
In Silico Prediction of Drug-Likeness and Pharmacokinetic Relevant Properties
Before a compound can be considered a viable drug candidate, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In silico tools are invaluable for predicting these properties early in the drug discovery process, saving time and resources. For this compound, a range of pharmacokinetic and drug-likeness parameters can be computationally estimated.
Predicted Physicochemical and Pharmacokinetic Properties of this compound:
| Property | Predicted Value | Implication for Drug Development |
| Molecular Weight | 180.14 g/mol | Compliant with Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability. |
| LogP (o/w) | 1.8 - 2.5 | Optimal lipophilicity for cell membrane permeability. |
| Topological Polar Surface Area (TPSA) | 69.9 Ų | Suggests good intestinal absorption and blood-brain barrier penetration. |
| Number of Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule of Five (≤5). |
| Number of Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule of Five (≤10). |
| Aqueous Solubility | Moderate to High | Favorable for formulation and absorption. |
| Human Intestinal Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Permeability | Likely to penetrate | Potential for targeting central nervous system disorders. |
These in silico predictions provide a preliminary assessment of the "drug-likeness" of this compound, indicating that it possesses a favorable profile for further development. These computational analyses are a critical first step in the journey of a molecule from a chemical entity to a potential therapeutic agent.
Future Research Directions and Translational Perspectives for 4 Fluoro 1h Indazole 7 Carboxylic Acid
Optimization Strategies for Enhanced Potency, Selectivity, and Bioavailability
The progression of 4-Fluoro-1H-indazole-7-carboxylic acid from a chemical entity to a viable drug candidate hinges on rigorous optimization of its pharmacological profile. Key objectives include enhancing its potency (the concentration required to produce a desired effect), improving its selectivity towards the intended biological target over off-targets, and optimizing its bioavailability to ensure it reaches the site of action in sufficient concentrations.
Structure-Activity Relationship (SAR) studies are fundamental to this process. By systematically modifying the structure of the parent compound and evaluating the impact on its biological activity, researchers can identify which parts of the molecule are crucial for its function. For the indazole scaffold, modifications could involve introducing different substituents on the benzene (B151609) ring or altering the functional groups. For instance, converting the carboxylic acid at the 7-position to various amides or esters can significantly impact the compound's hydrogen bonding capacity, polarity, and interaction with target proteins.
Another key strategy is bioisosteric replacement, where a functional group is replaced with another that has similar physical or chemical properties, potentially improving the molecule's potency or pharmacokinetic profile. For example, the carboxylic acid could be replaced with a tetrazole or other acidic moieties to modulate acidity and cell permeability.
Improving selectivity is crucial for minimizing off-target effects. By exploring the conformational space of the molecule and its binding mode within the target protein, modifications can be designed to enhance interactions with the desired target while disrupting interactions with others. The strategic placement of the fluorine atom already contributes to this, as it can alter the electronic properties of the ring system and form specific interactions, such as hydrogen bonds or dipole-dipole interactions, within a target's binding pocket.
The table below outlines potential optimization strategies for the this compound scaffold.
| Modification Site | Strategy | Potential Outcome |
|---|---|---|
| 7-Carboxylic Acid | Amidation, Esterification | Modulate solubility, cell permeability, and target binding. |
| 7-Carboxylic Acid | Bioisosteric Replacement (e.g., with tetrazole) | Improve metabolic stability and oral bioavailability. |
| Indazole N1 Position | Alkylation, Arylation | Explore new binding interactions and modulate physicochemical properties. |
| Benzene Ring | Introduction of further substituents | Fine-tune potency and selectivity by probing the target's binding pocket. |
Identification of Novel Molecular Targets and Therapeutic Areas
The indazole core is present in drugs targeting a variety of proteins, particularly kinases. nih.gov For example, Pazopanib is an indazole-containing tyrosine kinase inhibitor. nih.gov Given this precedent, a primary avenue of investigation for derivatives of this compound would be screening against panels of kinases, which are crucial regulators of cell signaling and are frequently implicated in cancer and inflammatory diseases. The specific substitution pattern of this compound could confer unique selectivity for certain kinase subfamilies.
Beyond kinases, other G-protein coupled receptors (GPCRs) represent promising targets. Research has identified indazole derivatives as selective agonists for GPR120, a receptor involved in metabolic regulation, suggesting a potential therapeutic application in type 2 diabetes. researchgate.net The structural features of this compound could be suitable for targeting other GPCRs or even nuclear receptors like the Pregnane X Receptor (PXR), which is a key regulator of drug metabolism. nih.gov
The unique electronic nature of the fluoro-indazole scaffold could also be exploited to target enzymes or receptors where specific halogen bonding or dipole interactions are critical for high-affinity binding. This opens the door to exploring entirely new target classes that have not been traditionally associated with indazole-based compounds. Initial research could involve broad phenotypic screening to identify unexpected cellular activities, followed by target deconvolution studies to pinpoint the specific molecular target responsible for the observed effect.
Potential therapeutic areas and molecular targets are summarized in the table below.
| Potential Therapeutic Area | Molecular Target Class | Specific Examples |
|---|---|---|
| Oncology | Protein Kinases | FGFRs, PKMyt1, c-Kit, PDGFRβ nih.govgoogle.com |
| Metabolic Diseases | G-Protein Coupled Receptors (GPCRs) | GPR120 (FFAR4) researchgate.net |
| Inflammatory Diseases | Enzymes | Cyclooxygenase (COX), p38 MAP Kinase |
| Neurological Disorders | Ion Channels | Voltage-gated sodium channels (e.g., NaV1.7) nih.gov |
Development of Advanced and Sustainable Synthetic Routes for Scalable Production
For any promising compound to be translationally viable, a robust, scalable, and sustainable synthetic route is essential. Traditional multi-step syntheses of substituted indazoles can be inefficient, costly, and generate significant chemical waste. Future research must focus on developing advanced synthetic methodologies that align with the principles of green chemistry.
Modern synthetic strategies such as C-H activation and flow chemistry offer significant advantages. C-H activation allows for the direct functionalization of the indazole core, potentially reducing the number of steps required for synthesis, minimizing the use of protecting groups, and improving atom economy. For example, methods involving palladium-catalyzed intramolecular C-H amination have been reported for the synthesis of 1H-indazoles from aminohydrazones. nih.gov Adapting such methods for the specific synthesis of this compound and its derivatives could streamline production.
Flow chemistry, where reactions are performed in continuous-flow reactors, provides benefits such as improved safety, better reaction control, higher yields, and easier scalability compared to traditional batch processing. Developing a flow-based synthesis would be a significant step towards efficient and sustainable large-scale production.
Furthermore, research into novel catalysts, the use of greener solvents (such as water or bio-derived solvents), and minimizing energy consumption are all critical aspects of developing a truly sustainable process. The goal is to create a synthetic pathway that is not only efficient and high-yielding but also environmentally responsible and economically feasible for industrial-scale manufacturing.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Indazole Scaffolds
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, offering powerful tools to accelerate the identification and optimization of new drug candidates. nih.govpremierscience.com These computational approaches are particularly well-suited for navigating the vast chemical space associated with scaffolds like indazole.
In the context of this compound, AI/ML can be applied across the discovery pipeline. At the initial stages, AI algorithms can analyze biological and chemical data to identify and validate novel molecular targets for the indazole scaffold. premierscience.comnih.gov
For hit-to-lead optimization, ML models can be trained on existing SAR data to predict the biological activity and physicochemical properties (such as solubility, permeability, and toxicity) of virtual or newly synthesized indazole derivatives. nih.gov This predictive modeling allows for in silico screening of large virtual libraries, prioritizing the synthesis of compounds with the highest probability of success and reducing the time and cost associated with exhaustive experimental testing. premierscience.com Generative AI models can even design novel indazole-based molecules de novo, tailored to fit a specific target's binding site and possess desirable drug-like properties. mdpi.com
Moreover, AI can play a crucial role in drug repurposing by computationally screening known indazole-containing compounds against different disease models and targets to find new therapeutic applications. nih.gov The integration of these advanced computational tools with traditional medicinal chemistry will undoubtedly accelerate the development of next-generation therapeutics derived from the this compound scaffold.
Q & A
Q. What are the key synthetic routes for preparing 4-fluoro-1H-indazole-7-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclization of substituted precursors (e.g., fluorinated aniline derivatives) using reagents like POCl₃ or H₂SO₄ for ring closure . Optimization includes:
- Temperature control : Higher temperatures (80–120°C) improve cyclization but may increase side products.
- Acid catalysis : Carboxylic acid formation often requires acidic hydrolysis of ester intermediates (e.g., HCl/EtOH) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMF/H₂O) ensures purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer :
- NMR spectroscopy : ¹⁹F NMR confirms fluorine substitution at the 4-position (δ ~ -110 ppm for aromatic F). ¹H NMR identifies indazole protons (e.g., H-3 at δ 8.2–8.5 ppm) .
- Mass spectrometry : ESI-MS should show [M-H]⁻ at m/z 194.1 (C₈H₅FN₂O₂⁻) .
- X-ray crystallography : Resolves hydrogen bonding between carboxylic acid and indazole N-H groups .
Advanced Research Questions
Q. What strategies optimize the regioselective introduction of fluorine at the 4-position of the indazole ring?
- Methodological Answer :
- Directed ortho-metalation : Use of directing groups (e.g., -OMe) to position fluorine via Pd-catalyzed C–F coupling .
- Electrophilic fluorination : Selectfluor® or XeF₂ in trifluoroacetic acid achieves regiocontrol but requires inert conditions .
- Computational modeling : DFT studies predict favorable transition states for fluorination at the 4-position .
Q. How does this compound interact with biological targets, and what assays validate its mechanism?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases (e.g., JAK2) using ADP-Glo™ kits to measure IC₅₀ values .
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity to target proteins (e.g., ΔG ~ -8 kcal/mol for strong inhibitors) .
- Cell-based assays : Apoptosis studies (Annexin V/PI staining) in cancer lines (e.g., HCT-116) reveal cytotoxic effects .
Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?
- Methodological Answer :
- pH-dependent solubility : Measure solubility in buffers (pH 2–10) via HPLC-UV. Carboxylic acid protonation (pKa ~ 3.5) increases solubility in basic media .
- Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring identify hydrolysis products (e.g., decarboxylation) .
Experimental Design and Data Analysis
Q. What computational tools predict the pharmacokinetic properties of this compound derivatives?
- Methodological Answer :
- ADMET prediction : SwissADME or ADMETLab 2.0 estimates logP (~1.8), BBB permeability (low), and CYP450 inhibition .
- Molecular docking : AutoDock Vina screens binding modes to ATP-binding pockets (e.g., PDB: 4U5J) .
Q. How do substituent variations (e.g., methyl, halogen) at the 1-position affect bioactivity?
- Methodological Answer :
- SAR studies : Synthesize analogs (e.g., 1-methyl, 1-Cl) and compare IC₅₀ in enzyme assays. Fluorine at 4-position enhances electron withdrawal, improving target binding .
- Hammett analysis : Quantifies electronic effects of substituents on reaction rates or binding constants .
Challenges and Future Directions
Q. What are the limitations in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Asymmetric catalysis : Chiral ligands (e.g., BINAP) in Pd-mediated couplings retain enantiopurity at scale .
- Continuous flow reactors : Improve heat/mass transfer for reproducible yields >85% .
Q. How can researchers leverage fragment-based drug design (FBDD) with this scaffold?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
